molecular formula C13H15Cl2N3O2 B3862276 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B3862276
M. Wt: 316.18 g/mol
InChI Key: DRNUOHADRXHHCL-REZTVBANSA-N
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Description

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinyl group linked to a dichlorobenzylidene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is unique due to its specific hydrazinyl and dichlorobenzylidene structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2/c1-8(2)6-16-12(19)13(20)18-17-7-9-3-4-10(14)5-11(9)15/h3-5,7-8H,6H2,1-2H3,(H,16,19)(H,18,20)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNUOHADRXHHCL-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 2
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 3
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 4
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 5
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

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